molecular formula C24H20N4O6 B4623453 (1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)

(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)

Cat. No. B4623453
M. Wt: 460.4 g/mol
InChI Key: CTMDWFPBMBEIFJ-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader family of bis-quinoxalines, which are of interest due to their unique chemical and physical properties. Bis-quinoxalines, including derivatives similar to "(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)," have been explored for various applications ranging from materials science to pharmaceuticals due to their stability and versatile chemical functionality.

Synthesis Analysis

The synthesis of bis-quinoxaline derivatives often involves the condensation of diamines with compounds like 1,4-phenylene-bis-glyoxal. A study by Ahmadi Sabegh and Khalafy (2018) outlines a regioselective, catalyst-free synthesis method for bis-quinoxalines through double condensation of 1,2-diamines with 1,4-phenylene-bis-glyoxal, offering insights into the synthesis mechanisms that could be applicable to the compound (Ahmadi Sabegh & Khalafy, 2018).

Molecular Structure Analysis

The molecular structure of bis-quinoxaline derivatives is characterized by NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular configuration, helping to understand the compound's chemical behavior and reactivity. For instance, the structural characterization of bis-quinoxalines is critical for understanding their potential as ligands in metal coordination complexes, affecting their chemical and physical properties.

Chemical Reactions and Properties

Bis-quinoxalines participate in various chemical reactions, leveraging their bis-glyoxal and diamine components. They exhibit unique reactivities, such as forming complexes with metals, which could be utilized in catalysis or material science. The study on palladium complexes of bis[(phenylchalcogeno)methyl]quinoxalines by Saleem et al. (2013) is an example, showing how these compounds can catalyze Suzuki–Miyaura coupling reactions, demonstrating the versatility of bis-quinoxalines in chemical reactions (Saleem et al., 2013).

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

Research by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands, including quinoxaline derivatives, demonstrated their effectiveness in producing chiral pharmaceutical ingredients. These findings highlight the potential of quinoxaline compounds in catalytic processes, particularly for the synthesis of amino acid derivatives and secondary amine components, emphasizing their role in pharmaceutical synthesis (Imamoto et al., 2012).

Metal–Organic Frameworks (MOFs)

Dai et al. (2009) explored the construction of copper metal–organic systems using new flexible carboxylate ligands, leading to the isolation of metal–organic complexes with varying structures. This work underscores the utility of quinoxaline-related compounds in the development of novel MOF structures with potential applications in gas storage, separation, and catalysis (Dai et al., 2009).

Photoluminescent Materials

Sierra et al. (2004) described the synthesis of a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, showcasing the role of quinoxaline derivatives in the development of materials with novel optical properties. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sierra et al., 2004).

Polymer Solar Cells

Hu et al. (2014) demonstrated the enhancement of photovoltaic performance through the increased conjugation of the acceptor unit in benzodithiophene and quinoxaline copolymers. Their work highlights the importance of quinoxaline derivatives in improving the efficiency of polymer solar cells, indicating the compound's relevance in renewable energy technologies (Hu et al., 2014).

Electrochromic Devices

Xu et al. (2016) investigated the development of black-to-transmissive electrochromic switching polymer films, using polymers with complementary colors including quinoxaline derivatives. This research points to the utility of such compounds in creating advanced electrochromic devices, which can be applied in smart windows, displays, and other technologies (Xu et al., 2016).

properties

IUPAC Name

[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c29-23(25-17-9-3-1-4-10-17)33-15-21-22(16-34-24(30)26-18-11-5-2-6-12-18)28(32)20-14-8-7-13-19(20)27(21)31/h1-14H,15-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDWFPBMBEIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=C([N+](=O)C3=CC=CC=C3N2[O-])COC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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